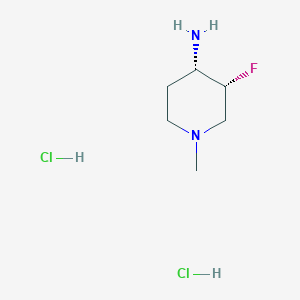
(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride, also known as (3R,4S)-3-FMP, is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a versatile compound with a wide range of applications in the pharmaceutical industry, due to its unique structure and properties.
Applications De Recherche Scientifique
(3R,4S)-3-FMP has been used as a key intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensives. It has also been used as a precursor in the synthesis of other compounds, such as optical brighteners and herbicides. Furthermore, (3R,4S)-3-FMP has been used in the synthesis of peptides, proteins, and other biologically active compounds.
Mécanisme D'action
(3R,4S)-3-FMP is believed to act as a ligand to bind to specific receptors in the body, which then triggers a cascade of biochemical reactions. It has also been shown to interact with certain enzymes, which can affect the activity of other molecules.
Biochemical and Physiological Effects
(3R,4S)-3-FMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce blood pressure. It has also been shown to have an anti-cancer effect, by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3R,4S)-3-FMP in laboratory experiments is that it is a versatile compound that can be used in a wide range of applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using (3R,4S)-3-FMP in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and transport. Additionally, it can react with other compounds, which can lead to undesired side reactions.
Orientations Futures
The future of (3R,4S)-3-FMP is promising, as there are many potential applications that are yet to be explored. One potential application is in the synthesis of novel peptides and proteins. Additionally, (3R,4S)-3-FMP could be used in the development of new drugs for the treatment of various diseases. Furthermore, (3R,4S)-3-FMP could be used as a tool to study the mechanisms of disease and to develop new diagnostic tests. Finally, (3R,4S)-3-FMP could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
The synthesis of (3R,4S)-3-FMP is achieved through a two-step process. The first step involves the reaction of a piperidine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to produce a fluorinated piperidine. The second step involves the reaction of the fluorinated piperidine with a methylating agent, such as dimethyl sulfate (DMS), to produce (3R,4S)-3-FMP.
Propriétés
IUPAC Name |
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-PVNUIUKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

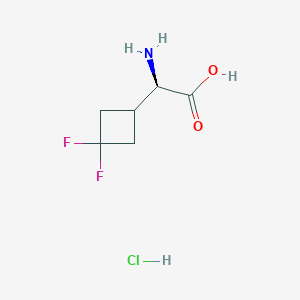
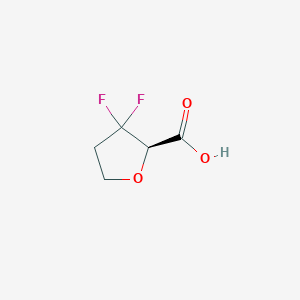


![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

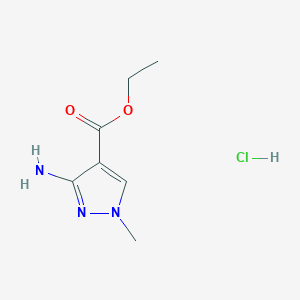

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
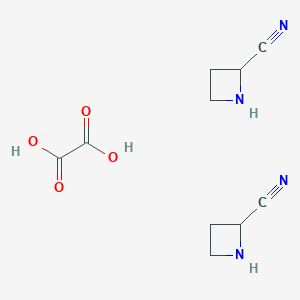
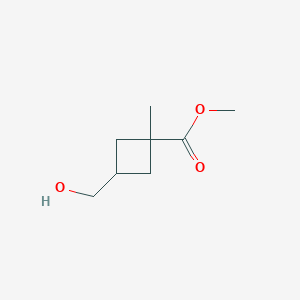
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)